molecular formula C9H13NO B1280110 1-Amino-2-phenyl-propan-2-ol CAS No. 1017418-99-3

1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110
CAS No.: 1017418-99-3
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-UHFFFAOYSA-N
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Preparation Methods

1-Amino-2-phenyl-propan-2-ol can be synthesized through various methods. One common synthetic route involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent. The Leuckart-Wallach reaction is another method, which involves the reaction of phenylacetone with formamide followed by hydrolysis . Industrial production methods often utilize catalytic hydrogenation of the corresponding nitro compound or nitrile under specific conditions to yield the desired amino alcohol .

Chemical Reactions Analysis

1-Amino-2-phenyl-propan-2-ol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1-Amino-2-phenyl-propan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of optically active drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects.

Case Study: Synthesis of Phenylpropanolamines

A notable application is in the synthesis of phenylpropanolamines, which are used in medications for conditions such as nasal congestion and obesity. A one-pot cascade reaction involving this compound has been developed to achieve high regio- and stereoselectivity in producing these compounds, demonstrating yields of up to 95% and enantiomeric ratios exceeding 99.5% .

Chemical Synthesis

The compound is utilized in various chemical synthesis processes due to its ability to act as a nucleophile in reactions. Its application extends to the production of other valuable chemicals and materials.

Table: Summary of Chemical Applications

ApplicationDescriptionReference
Synthesis of HexylcaineUsed as an intermediate in the production of local anesthetics.
Production of Titanium DioxideActs as a precursor in the synthesis process.
Metalworking FluidsEmployed as an additive to improve lubrication properties.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in several industrial applications, including:

Personal Care Products

It is incorporated into formulations for personal care products due to its surfactant properties, aiding in emulsification and stability .

Coatings and Paints

The compound is also used in waterborne coatings, where it helps improve adhesion and durability .

Biochemical Research

In biochemical studies, this compound is investigated for its metabolic pathways and interactions with enzymes. For instance, research has shown that it can be metabolized into aminoacetone by specific dehydrogenases, indicating its potential role in metabolic pathways related to amino acid metabolism .

Environmental Applications

The compound's properties make it suitable for applications in environmental chemistry, particularly as a biodegradable surfactant that can help mitigate pollution from oil spills or other contaminants.

Mechanism of Action

The mechanism of action of 1-Amino-2-phenyl-propan-2-ol involves its interaction with adrenergic receptors in the body. It acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced sympathetic nervous system activity . The compound also has some affinity for dopamine receptors, although to a lesser extent .

Comparison with Similar Compounds

1-Amino-2-phenyl-propan-2-ol is structurally similar to other compounds such as phenylpropanolamine, ephedrine, and pseudoephedrine. it is unique in its specific stereochemistry and the presence of both an amino and hydroxyl group on the same carbon atom. This structural feature allows it to exhibit distinct pharmacological properties compared to its analogs .

Similar compounds include:

    Phenylpropanolamine: Used as a decongestant and appetite suppressant.

    Ephedrine: Commonly used in the treatment of asthma and nasal congestion.

    Pseudoephedrine: Widely used as a nasal decongestant.

Biological Activity

1-Amino-2-phenyl-propan-2-ol, also known as phenylpropanolamine, is an organic compound with notable biological activities primarily due to its structural characteristics, including an amino group and a phenyl moiety. This compound has been extensively studied for its psychoactive properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Chirality : Exists as two enantiomers, which can exhibit different biological activities.

The presence of both an amino and hydroxyl functional group allows this compound to interact effectively with various biological systems, particularly neurotransmitter pathways.

This compound primarily acts as a norepinephrine releasing agent. This mechanism involves:

  • Interaction with Adrenergic Receptors : The compound increases norepinephrine levels in the synaptic cleft, enhancing sympathetic nervous system activity.
  • Binding Affinity : Studies indicate that it interacts with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Psychoactive Effects

Research has highlighted the compound's psychoactive properties, which may contribute to its potential use in treating conditions like nasal congestion and obesity due to its sympathomimetic effects.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Application Description
Treatment of Nasal CongestionActs as a decongestant by stimulating adrenergic receptors.
Weight LossExplored for appetite suppression through norepinephrine release.
Potential AntidepressantInteraction with serotonin pathways may provide mood-enhancing effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Enantiomeric Purity : A study demonstrated high regioselective multi-enzyme synthesis pathways that yield enantiomerically pure forms of phenylpropanolamines, emphasizing the importance of chirality in biological activity .
  • Metabolic Profiling : Research utilizing chromatography-based metabolomics has identified compounds similar to this compound that exhibit significant antioxidant properties, suggesting potential health benefits beyond its psychoactive effects .
  • Pharmacological Studies : Investigations have shown that the compound's interaction with neurotransmitter systems can lead to both therapeutic benefits and side effects typical of stimulants, necessitating careful consideration in clinical applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
1-Amino-1-phenylpropan-2-olDifferent chiral configurationVaries in biological activity due to structural differences.
2-Amino-1-phenyloctan-3-oneLonger carbon chain; ketone functional groupPotentially different pharmacokinetics.
3-Amino-1-(4-methylphenyl)propanMethyl substitution on phenyl groupAltered lipophilicity may affect absorption rates.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Amino-2-phenyl-propan-2-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-phenyl-2-propanone using ammonia and hydrogen gas with a palladium catalyst. Optimization involves adjusting reaction temperature (50–80°C), pressure (3–5 atm), and catalyst loading (1–3 mol%) . Purification typically employs recrystallization from ethanol/water mixtures, achieving >90% purity. For troubleshooting low yields, ensure anhydrous conditions and use freshly distilled starting materials to avoid ketone oxidation byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .
  • NMR : Key signals include δ 1.45 ppm (s, 3H, CH₃), δ 2.75 ppm (br s, 2H, NH₂), and δ 7.2–7.4 ppm (m, 5H, aromatic H) .
  • Mass Spectrometry : ESI-MS m/z 166.1 [M+H]⁺ .
    Discrepancies in reported data (e.g., NMR shifts) may arise from solvent effects (DMSO vs. CDCl₃) or pH variations; always report experimental conditions .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability tests show <5% degradation over 6 months under these conditions. Avoid aqueous solutions unless stabilized with 0.1% ascorbic acid .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (Chiralpak IC, 250 × 4.6 mm). Mobile phase: hexane/isopropanol (80:20) with 0.1% diethylamine. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min. Enantiomeric excess (>98%) is critical for pharmacological studies, as (S)-isomers show 3-fold higher receptor binding affinity in adrenolytic assays .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals the hydroxyl group’s nucleophilicity (Fukui index f⁻ = 0.152) and steric hindrance from the phenyl group. Solvent models (e.g., PCM for ethanol) predict reaction barriers for SN2 mechanisms. Experimental validation via kinetic studies (Arrhenius plots) aligns with computational ΔG‡ values (±2 kcal/mol) .

Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) affect the compound’s biological activity?

  • Methodological Answer : Para-chloro substitution increases logP by 0.8 units, enhancing blood-brain barrier penetration but reducing aqueous solubility. In vitro assays show a 50% decrease in IC₅₀ for β-adrenergic receptor inhibition compared to the unmodified compound. Ortho-fluoro derivatives exhibit altered metabolic stability (CYP3A4 t₁/₂ increased from 2.1 to 5.3 hr) .

Q. Key Considerations for Data Contradictions

  • Spectral Data Variability : Always cross-validate NMR and MS results with multiple solvents and pH conditions .
  • Biological Assay Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor studies) and report inter-lab calibration protocols .

Properties

IUPAC Name

1-amino-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDQOCRJGGSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494276, DTXSID701281569
Record name 1-Amino-2-phenylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17643-24-2, 1017418-99-3
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-phenylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-phenylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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